molecular formula C10H15NO3 B15357398 Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15357398
M. Wt: 197.23 g/mol
InChI Key: PFOVPKBUTGAJFM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[2.2.2]octane core with a ketone group at position 6 and an ethyl ester at position 2. The bicyclo[2.2.2]octane scaffold imports rigidity and stereochemical stability, making it valuable in medicinal chemistry as a conformational constraint in drug design .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-7-3-4-8(11)9(12)5-7/h7-8H,2-6H2,1H3

InChI Key

PFOVPKBUTGAJFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCC1C(=O)C2

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ester Group Variations

Ethyl vs. tert-Butyl Esters

  • Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate : Likely exhibits lower steric hindrance and higher polarity compared to its tert-butyl counterpart due to the smaller ethyl group. This may enhance solubility in polar solvents.
  • tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1311390-85-8) :
    • Molecular Weight : 225.28 g/mol .
    • Physical Properties : Predicted boiling point 325.8±25.0 °C; density 1.139 g/cm³ .
    • The bulky tert-butyl group improves stability against hydrolysis, making it a preferred protecting group in synthetic pathways .

Bicyclic Ring System Variations

Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane

  • Applications: Useful in constrained peptide mimics or as intermediates for strained heterocycles.

Stereochemical Variants

  • tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1637688-37-9) :
    • Stereochemistry at positions 1 and 4 influences crystallinity and biological activity. Such variants are critical in enantioselective synthesis .

Functional Group Modifications

Oxo vs. Amino Groups

  • Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1626394-43-1): Replaces the 6-oxo group with an amino group, introducing basicity. This modification enhances water solubility (as a hydrochloride salt) and enables participation in acid-base reactions .

Heteroatom Substitutions

  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives () :
    • Sulfur substitution (e.g., 4-thia) alters electronic properties, increasing resistance to enzymatic degradation. These compounds are prevalent in β-lactam antibiotics .

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not Provided C10H15NO3 ~197.2 (estimated) Ethyl ester; moderate steric bulk, potential for hydrolytic instability.
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 1311390-85-8 C12H19NO3 225.28 tert-Butyl ester; high stability, predicted bp 325.8±25.0 °C .
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 134003-84-2 C11H17NO3 211.26 [2.2.1] system; higher ring strain, increased reactivity .
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride 1626394-43-1 C11H20ClNO2 241.74 Amino substitution; water-soluble hydrochloride salt .

Biological Activity

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, also known as 2-azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, pharmacological properties, and potential applications based on recent research findings.

  • Chemical Formula: C10_{10}H15_{15}NO3_3
  • Molecular Weight: 197.23 g/mol
  • CAS Registry Number: 37778-51-1
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler azabicyclo compounds through various chemical reactions such as acylation and cyclization. The methodologies employed in synthesizing this compound have been documented in various studies, highlighting its versatility in modification to enhance biological activity.

Inhibition of Fatty Acid Elongase

A study conducted on a series of 2-azabicyclo[2.2.2]octane derivatives demonstrated that this compound acts as a potent inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism, and its inhibition can have therapeutic implications in metabolic disorders .

Antibacterial Properties

Recent research indicates that derivatives of the azabicyclo framework exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Study 1: ELOVL6 Inhibition

In a study evaluating the efficacy of Ethyl 6-oxo-2-azabicyclo[2.2.2]octane derivatives as ELOVL6 inhibitors, compound 28a was highlighted for its oral bioavailability and selectivity, showcasing the potential for therapeutic applications in obesity and diabetes management .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of azabicyclo compounds found that certain derivatives demonstrated effective inhibition against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. These findings suggest that modifications to the azabicyclo scaffold can enhance antibacterial potency and broaden the spectrum of activity against resistant pathogens .

Research Findings Summary Table

Study Focus Findings Implications
SynthesisDeveloped synthetic routes for azabicyclo derivativesEnhanced accessibility for biological testing
ELOVL6 InhibitionIdentified potent inhibitors with oral bioavailabilityPotential treatment for metabolic disorders
Antibacterial ActivityEffective against resistant bacterial strainsNew avenues for antibiotic development

Preparation Methods

Diels-Alder Cycloaddition-Based Synthesis

The bicyclic framework is often constructed via Diels-Alder reactions between dienes and dienophiles. For example, a [4+2] cycloaddition between a substituted furan and an acrylate derivative yields the bicyclo[2.2.2]octane core. Subsequent oxidation of the intermediate lactam precursor introduces the 6-oxo group. Key steps include:

  • Cycloaddition : Conducted in dichloromethane at 15–40°C for 0.5–24 hours, achieving yields of 60–75%.
  • Oxidation : Employing agents like Jones reagent or potassium permanganate to convert secondary alcohols to ketones.

This method prioritizes stereochemical control but requires careful handling of reactive intermediates to avoid side reactions.

Mitsunobu Reaction for Functionalization

The Mitsunobu reaction is critical for introducing the ethyl carboxylate group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, a hydroxyl group at position 2 is replaced with an ethoxycarbonyl moiety. Typical conditions involve tetrahydrofuran (THF) at 0–25°C, yielding 80–90% conversion. For example:
$$ \text{R-OH + ethyl carboxylate} \xrightarrow{\text{DEAD, PPh}_3} \text{R-O-CO-OEt} $$
This step is highly efficient but sensitive to moisture, necessitating anhydrous conditions.

Reductive Amination and Lactamization

An alternative route involves reductive amination of ketones with ethyl glycinate, followed by lactamization. For instance:

  • Reductive Amination : Sodium cyanoborohydride reduces an imine intermediate formed between a ketone and ethyl glycinate.
  • Lactamization : Intramolecular cyclization under acidic conditions (e.g., HCl in methanol) forms the bicyclic lactam.

Yields for this route range from 50–65%, with challenges in isolating the intermediate imine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane and THF are preferred for cycloadditions due to their inertness and ability to stabilize transition states. Polar aprotic solvents like acetonitrile improve Mitsunobu reaction rates but may reduce selectivity.
  • Temperature : Lower temperatures (−10°C to 0°C) minimize side reactions during oxidation steps, while room temperature suffices for Mitsunobu reactions.

Catalysts and Reagents

  • Azodicarboxylates : Diethyl azodicarboxylate (DEAD) outperforms di-tert-butyl azodicarboxylate in Mitsunobu reactions due to higher reactivity.
  • Reducing Agents : Zinc-silver couples are optimal for debromination steps, offering faster kinetics than tri-n-butyltin hydride.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Diels-Alder 60–75 90–95 Moderate Stereochemical control
Mitsunobu 80–90 85–90 High Rapid functionalization
Reductive Amination 50–65 75–85 Low Simplicity

The Mitsunobu route is favored for industrial applications due to its scalability, whereas the Diels-Alder method is preferred for enantioselective synthesis.

Applications in Medicinal Chemistry

This compound serves as a precursor for ELOVL6 inhibitors, which regulate fatty acid metabolism. Structural modifications at the 6-oxo position enhance binding affinity to enzymatic targets. For example:

  • ELOVL6 Inhibitors : Introducing hydrophobic substituents at position 6 improves IC50 values by 10-fold.
  • Epibatidine Analogues : Fluorination at position 5 enhances blood-brain barrier permeability, as demonstrated in neuropharmacological studies.

Q & A

Q. What are the molecular structure and key functional groups of Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate?

The compound features a rigid bicyclo[2.2.2]octane scaffold with:

  • A ketone group at position 6 (6-oxo).
  • An ester moiety (ethyl carboxylate) at position 2.
  • A secondary amine integrated into the bicyclic framework (2-azabicyclo). This structure is critical for its conformational rigidity, enabling precise spatial interactions in biological or catalytic systems. X-ray crystallography (via SHELX programs) or NMR spectroscopy are standard for confirming stereochemistry and substituent positions .

Q. What are common synthetic routes for this compound?

Key methodologies include:

  • Enzymatic reduction : Ketoreductases (e.g., Codex® KRED-P3-G09) can stereoselectively reduce intermediates, as demonstrated in the synthesis of related bicyclic compounds (e.g., tert-butyl 6-hydroxy derivatives) .
  • Multi-step organic synthesis : Starting from bicyclic precursors, functionalization via esterification, oxidation, or cyclization reactions. For example, tert-butyl analogs are synthesized via Boc-protection and subsequent deprotection .
Reaction Type Reagents/Conditions Key Intermediate
Enzymatic reductionKRED enzyme, NADP+, 2-propanol, pH 7.5 buffertert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
EsterificationEthyl chloroformate, base (e.g., Et₃N)Bicyclo[2.2.2]octane-2-carboxylate derivatives

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and physicochemical properties of this compound?

Computational tools are used to:

  • Predict collision cross-section (CCS) values via ion mobility spectrometry (IMS) for structural validation (e.g., adduct-specific CCS: [M+H]+ = 151.1 Ų) .
  • Model hydrogen-bonding interactions and electrostatic potential surfaces using DFT calculations to assess nucleophilic/electrophilic sites.
  • Compare with analogs (e.g., tert-butyl 4-amino derivatives) to identify reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions between NMR, X-ray, or mass spectrometry data can arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystal packing effects. Mitigation approaches:

  • Variable-temperature NMR to detect conformational flexibility.
  • High-resolution crystallography (SHELXL refinement) to resolve ambiguous electron density .
  • Tandem MS/MS for fragmentation pattern analysis, cross-validated with synthetic intermediates .

Q. How does the bicyclo[2.2.2]octane framework influence biological activity in drug discovery?

The scaffold’s rigidity enhances target binding specificity. For example:

  • Enzyme inhibition : The nitrogen atom facilitates interactions with catalytic residues (e.g., proteases or kinases).
  • Bioisosterism : Compared to spiro or monocyclic analogs, bicyclo[2.2.2]octane derivatives exhibit improved metabolic stability .
Compound Biological Target Activity
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateEnzymes/ReceptorsModerate GLP-1 activity
This compoundProteasesPotential inhibitor (in silico)

Methodological Considerations

Q. What experimental protocols optimize the enantiomeric purity of synthetic intermediates?

  • Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-3 columns resolves enantiomers (e.g., >99% ee achieved for tert-butyl hydroxy derivatives) .
  • Asymmetric catalysis : Chiral ligands or enzymes ensure stereoselective transformations during cyclization or reduction steps .

Q. How are stability and storage conditions determined for this compound?

  • Accelerated degradation studies : Exposure to heat, light, or humidity to identify degradation products (HPLC-MS monitoring).
  • Recommended storage: -20°C under inert atmosphere (N₂ or Ar) to prevent ester hydrolysis or ketone oxidation .

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